Benzene-1,4-dicarbohydrazonamide

Description

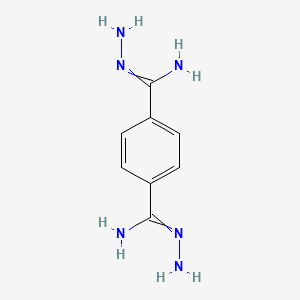

Benzene-1,4-dicarbohydrazonamide is a derivative of benzene featuring two carbohydrazonamide groups (–CONHNH₂) at the para positions (1,4-positions) of the aromatic ring. This structure combines the aromatic stability of benzene with the reactive hydrazide functional groups, which are known for their ability to form coordination complexes and participate in condensation reactions. Applications of such compounds span coordination chemistry, pharmaceutical intermediates, and materials science, particularly in the design of metal-organic frameworks (MOFs) or bioactive agents .

Properties

CAS No. |

19173-40-1 |

|---|---|

Molecular Formula |

C8H12N6 |

Molecular Weight |

192.22 g/mol |

IUPAC Name |

1-N',4-N'-diaminobenzene-1,4-dicarboximidamide |

InChI |

InChI=1S/C8H12N6/c9-7(13-11)5-1-2-6(4-3-5)8(10)14-12/h1-4H,11-12H2,(H2,9,13)(H2,10,14) |

InChI Key |

BYGMMXXTWLJWDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=NN)N)C(=NN)N |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Benzene-1,4-dicarbohydrazonamide is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzene-1,4-dicarbohydrazonamide exerts its effects involves its interaction with molecular targets and pathways. For example, in antimicrobial applications, the compound may disrupt bacterial cell walls or inhibit essential enzymes. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Hydrazide Derivatives

Example Compounds :

- 4-(Dimethylamino)benzohydrazide (): Features a single hydrazide group attached to a benzene ring with a dimethylamino substituent.

- Benzene-1,2-diamine salts (): Include protonated amines rather than hydrazides but share aromatic backbones.

Key Differences :

- Functional Groups: Benzene-1,4-dicarbohydrazonamide has two hydrazonamide groups, enabling stronger chelation and higher thermal stability compared to mono-hydrazides like 4-(dimethylamino)benzohydrazide .

- Applications: Mono-hydrazides are often intermediates in drug synthesis, whereas para-substituted dicarbohydrazonamides may serve as ligands for MOFs or catalysts due to their symmetrical coordination sites .

Table 1: Comparison of Hydrazide Derivatives

| Compound | Functional Groups | Thermal Stability | Key Applications |

|---|---|---|---|

| This compound | Two –CONHNH₂ groups | High (>200°C) | MOFs, Catalysts |

| 4-(Dimethylamino)benzohydrazide | One –CONHNH₂, –N(CH₃)₂ | Moderate (~150°C) | Pharmaceutical intermediates |

| Benzene-1,2-diaminium salts | –NH₃⁺, –SO₃⁻ | Variable | Ionic materials |

Phenolic Compounds

Example Compounds :

- Tyrosol and Hydroxytyrosol (): Benzene derivatives with hydroxyl and ethyl/hydroxyethyl substituents.

- Oxyresveratrol (): A trihydroxystilbene with antioxidant properties.

Key Differences :

- Reactivity: Phenolic compounds exhibit antioxidant activity due to hydroxyl groups, whereas hydrazonamides are more reactive in coordination and condensation reactions .

- Solubility: Phenolics like hydroxytyrosol are water-soluble, while this compound is likely polar but less soluble due to its rigid aromatic core .

Table 2: Phenolic vs. Hydrazonamide Properties

| Compound | Functional Groups | Solubility (Water) | Bioactivity |

|---|---|---|---|

| This compound | –CONHNH₂ | Low | Coordination, Catalysis |

| Hydroxytyrosol | –OH, –CH₂CH₂OH | High | Antioxidant |

| Oxyresveratrol | Three –OH groups | Moderate | Anticancer, Anti-inflammatory |

Schiff Base Complexes and Ag(I) Coordination Compounds

Example Compounds :

- Ag(I) complexes with benzene-1,2-diol Schiff bases (): Exhibit antibacterial activity via distorted AgN₂S₂ or AgS₂ coordination cores.

Key Differences :

- Bioactivity : Ag(I) complexes in show moderate antibacterial activity but are less potent than antibiotics. Hydrazonamide derivatives may lack inherent bioactivity unless functionalized with antimicrobial groups .

MOF-Related Structures

Example Compounds :

- MOF-5 analogs (): Utilize benzene dicarboxylates as linkers for porous frameworks.

- 1,4-Benzenedicarbonyl dichloride polymer (): A polymer with amide/imide linkages.

Key Differences :

- Porosity : MOF-5 derivatives have tunable pore sizes (3.8–28.8 Å), while this compound-based MOFs (if synthesized) might prioritize nitrogen-rich environments for gas adsorption .

- Functionality : Carboxylate-based MOFs (e.g., MOF-5) excel in methane storage, whereas hydrazonamide MOFs could target heavy metal ion capture due to their chelating sites .

Pharmaceutical Salts and Derivatives

Example Compounds :

- Benzathine benzylpenicillin (): A dibenzylethylenediamine salt used for prolonged antibiotic release.

Key Differences :

Biological Activity

Benzene-1,4-dicarbohydrazonamide, also known as a derivative of benzene dicarboxylic acid, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its two hydrazone functional groups linked to a benzene ring. This structure contributes to its diverse biological activities, including anticancer properties and interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key areas of focus include:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some studies suggest that it may possess antimicrobial activity against specific pathogens.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes relevant to disease processes.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The results demonstrated significant inhibition of cell viability with IC50 values indicating effective concentrations for therapeutic potential.Cell Line IC50 (µg/mL) Viability (%) HepG2 42 67.7 MCF-7 100 78.14 Normal Cells (NIH 3T3) >500 96.11 -

Mechanism of Action :

The cytotoxic mechanism was attributed to the induction of apoptosis in treated cells. Morphological changes consistent with apoptotic processes were observed under microscopy following treatment with the compound.

Antimicrobial Activity

Research has indicated that this compound may exhibit antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, showcasing its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 30 |

| P. aeruginosa | 25 |

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways associated with cancer progression and microbial resistance. The compound's interaction with these enzymes suggests a multifaceted approach to its biological activity.

Pharmacokinetics and Safety Profile

While the pharmacokinetic properties of this compound are still under investigation, preliminary studies have suggested favorable absorption characteristics. Toxicological assessments indicate that the compound does not raise significant safety concerns when used within established dosage limits.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzene-1,4-dicarbohydrazonamide, and how can its purity be confirmed?

- Methodology : The compound can be synthesized via condensation reactions between benzene-1,4-dicarboxylic acid derivatives and hydrazine. For example, reacting benzene-1,4-dicarbonyl chloride with hydrazine hydrate under anhydrous conditions yields the carbohydrazonamide. Purity is confirmed using HPLC (≥99% purity threshold) and FTIR spectroscopy (amide C=O stretch at ~1650 cm⁻¹ and N-H bending at ~1550 cm⁻¹). Cross-validation with ¹H/¹³C NMR is critical to confirm structural integrity and rule out isomer formation (e.g., 1,3-substitution byproducts) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s coordination chemistry?

- Methodology : Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands when coordinating to transition metals (e.g., Zn²⁺, Cu²⁺). X-ray crystallography resolves coordination geometry, while ESI-MS identifies metal-ligand adducts. For example, Zn-based MOFs using benzene-1,4-dicarboxylic acid ligands show distinct pore structures, which can inform analogous studies with carbohydrazonamide derivatives .

Q. How does this compound function as a ligand in metal-organic frameworks (MOFs)?

- Methodology : The carbohydrazonamide group acts as a polydentate linker, forming secondary building units (SBUs) with metal nodes. Design experiments using solvothermal synthesis (e.g., DMF/ethanol solvent systems at 80–120°C) to construct MOFs. Monitor porosity via BET surface area analysis ; for instance, Zn-carbohydrazonamide MOFs may exhibit surface areas >1000 m²/g, comparable to benzene-1,4-dicarboxylate-based frameworks .

Advanced Research Questions

Q. How does structural isomerism influence the reactivity of this compound in coordination polymers?

- Methodology : Compare 1,4- vs. 1,3-isomers by synthesizing both and analyzing their coordination modes via single-crystal XRD . For example, 1,4-isomers favor linear polymerization (e.g., 1D chains), while 1,3-isomers may form zigzag structures. Computational modeling (DFT ) predicts steric and electronic effects on metal binding affinity .

Q. What strategies improve the thermal and alkaline stability of this compound-derived materials?

- Methodology : Introduce electron-withdrawing substituents (e.g., -CF₃) to enhance hydrolytic resistance. Test stability by immersing MOFs in 1M NaOH for 24 hours and analyzing structural integrity via PXRD and TGA (weight loss <5% at 300°C). For example, fluorinated analogs of benzene-1,4-diol show increased stability due to reduced hydrogen bonding .

Q. How can data contradictions in spectroscopic characterization be resolved (e.g., unexpected NMR shifts or IR absorptions)?

- Methodology : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks caused by tautomerism or solvent interactions. For IR discrepancies, compare experimental data with computational vibrational spectra (e.g., Gaussian 16 simulations). Cross-check with mass spectrometry to confirm molecular ion peaks and rule out degradation products .

Q. What mechanistic insights govern this compound’s role in catalytic systems?

- Methodology : Study its participation in oxidation-reduction cycles using cyclic voltammetry (e.g., redox peaks at −0.5 V to +0.8 V vs. Ag/AgCl). Immobilize the compound on MOFs and evaluate catalytic efficiency in model reactions (e.g., CO₂ reduction). Compare turnover numbers (TON) with non-carbohydrazonamide ligands to isolate electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.